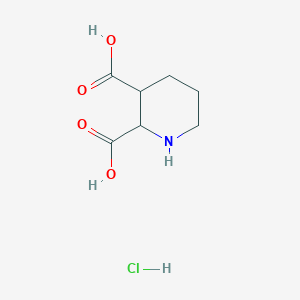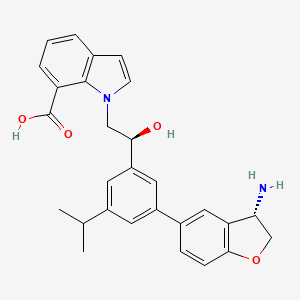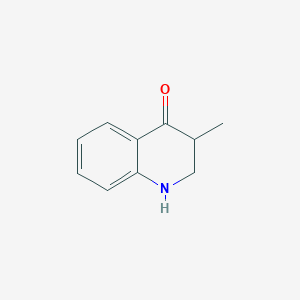
2-chloro-N-(2-chlorophenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-chlorophenyl)-N-methylacetamide, also known as CCMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMA is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in chemical synthesis reactions. The compound has also been investigated for its potential as a pharmaceutical agent due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chlorophenyl)-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. Studies have shown that this compound can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of certain proteins involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro. Studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting key metabolic processes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-N-(2-chlorophenyl)-N-methylacetamide in laboratory experiments include its high purity, ease of synthesis, and relatively low cost. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research involving 2-chloro-N-(2-chlorophenyl)-N-methylacetamide. One area of interest is the development of novel anticancer agents based on the chemical structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in microbiology and other fields of scientific research. Finally, investigations into the potential toxicity and safety of this compound are needed to determine its suitability for use in pharmaceutical and other applications.
Synthesis Methods
The synthesis of 2-chloro-N-(2-chlorophenyl)-N-methylacetamide can be achieved through a variety of methods, including the reaction of 2-chloroaniline with methyl acetate in the presence of a catalyst. Another common method involves the reaction of 2-chloroacetamide with 2-chloroaniline in the presence of a base. These methods result in high yields of this compound and are relatively simple to perform.
Scientific Research Applications
2-chloro-N-(2-chlorophenyl)-N-methylacetamide has been extensively studied for its potential applications in scientific research. The compound has been shown to have antibacterial and antifungal properties, making it a useful reagent in microbiology research. Additionally, this compound has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-chloro-N-(2-chlorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-12(9(13)6-10)8-5-3-2-4-7(8)11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUGUZWVZABCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)






methanone](/img/structure/B7440904.png)